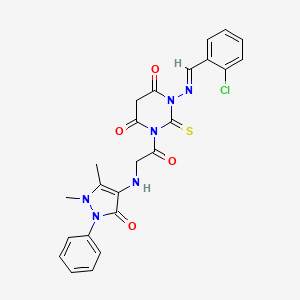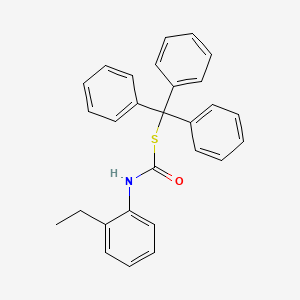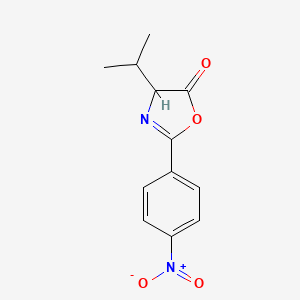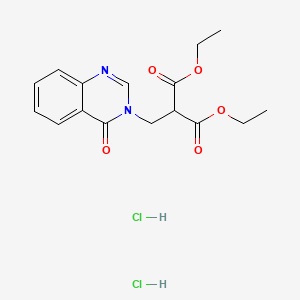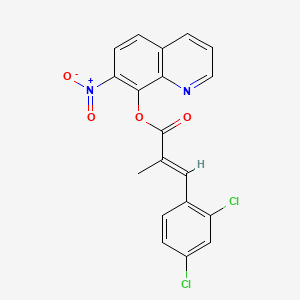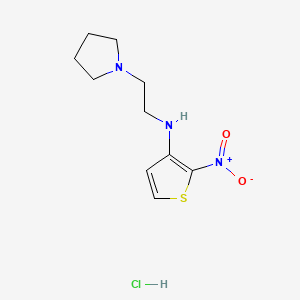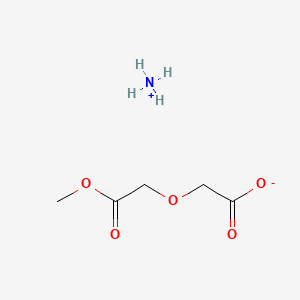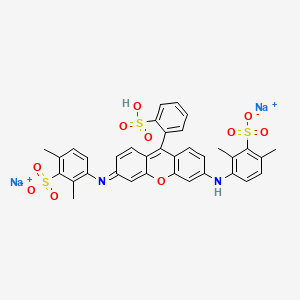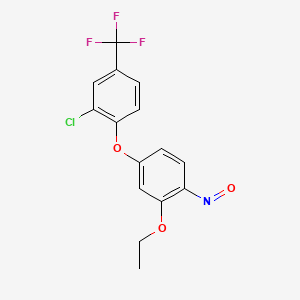
2-Chloro-1-(3-ethoxy-4-nitrosophenoxy)-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(3-ethoxy-4-nitrosophenoxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic ethers This compound features a complex structure with multiple functional groups, including a chloro group, an ethoxy group, a nitroso group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-ethoxy-4-nitrosophenoxy)-4-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. A common synthetic route might include:
Nitration: Introduction of a nitro group to an aromatic ring.
Reduction: Conversion of the nitro group to a nitroso group.
Etherification: Introduction of the ethoxy group via a nucleophilic substitution reaction.
Halogenation: Introduction of the chloro group.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(3-ethoxy-4-nitrosophenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used.
Major Products
Oxidation: Formation of 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene.
Reduction: Formation of 2-Chloro-1-(3-ethoxy-4-aminophenoxy)-4-(trifluoromethyl)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(3-ethoxy-4-nitrosophenoxy)-4-(trifluoromethyl)benzene would depend on its specific application. For example, in a biochemical context, the compound might interact with specific enzymes or receptors, leading to a biological effect. The nitroso group could play a role in redox reactions, while the trifluoromethyl group might influence the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: Similar structure but with a nitro group instead of a nitroso group.
2-Chloro-1-(3-ethoxy-4-aminophenoxy)-4-(trifluoromethyl)benzene: Similar structure but with an amino group instead of a nitroso group.
2-Chloro-1-(3-methoxy-4-nitrosophenoxy)-4-(trifluoromethyl)benzene: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The unique combination of functional groups in 2-Chloro-1-(3-ethoxy-4-nitrosophenoxy)-4-(trifluoromethyl)benzene gives it distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and biological activity.
Eigenschaften
CAS-Nummer |
86823-15-6 |
|---|---|
Molekularformel |
C15H11ClF3NO3 |
Molekulargewicht |
345.70 g/mol |
IUPAC-Name |
2-chloro-1-(3-ethoxy-4-nitrosophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H11ClF3NO3/c1-2-22-14-8-10(4-5-12(14)20-21)23-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2H2,1H3 |
InChI-Schlüssel |
DLWCMCPWVMIHQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


